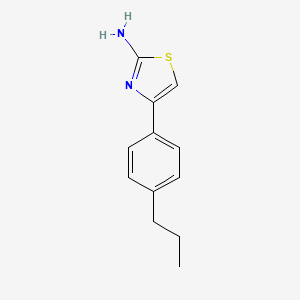

4-(4-Propylphenyl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-(4-propylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWKFIPFFAXPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358020 | |

| Record name | 4-(4-propylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-71-6 | |

| Record name | 4-(4-Propylphenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-propylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Propylphenyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and characterization data, presented in a format tailored for researchers and professionals in the field.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of derivatives such as this compound is of significant interest for the development of novel therapeutic agents. The most common and efficient method for the preparation of this class of compounds is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide.

Synthetic Pathway

The synthesis of this compound is a two-step process commencing with the bromination of 4-propylacetophenone to yield the intermediate, 2-bromo-1-(4-propylphenyl)ethan-1-one. This α-bromo ketone is then reacted with thiourea in a Hantzsch thiazole synthesis to afford the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Bromo-1-(4-propylphenyl)ethan-1-one (Intermediate)

Materials:

-

4-Propylacetophenone

-

Bromine

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-propylacetophenone (1.0 eq.) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise to the cooled solution with constant stirring.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(4-propylphenyl)ethan-1-one.

Synthesis of this compound (Final Product)

Materials:

-

2-Bromo-1-(4-propylphenyl)ethan-1-one

-

Thiourea

-

Ethanol

-

Aqueous Sodium Bicarbonate Solution

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(4-propylphenyl)ethan-1-one (1.0 eq.) and thiourea (1.1 eq.) in ethanol.

-

Reflux the reaction mixture with stirring for 2-4 hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Caption: Experimental workflow for the synthesis.

Data Presentation

Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Propylacetophenone | C₁₁H₁₄O | 162.23 | Starting Material |

| Bromine | Br₂ | 159.81 | Reagent |

| 2-Bromo-1-(4-propylphenyl)ethan-1-one | C₁₁H₁₃BrO | 241.12 | Intermediate |

| Thiourea | CH₄N₂S | 76.12 | Reagent |

| This compound | C₁₂H₁₄N₂S | 218.32 | Final Product |

Expected Characterization Data for this compound

| Property | Expected Value |

| Physical Appearance | Off-white to pale yellow solid |

| Melting Point (°C) | Not specifically reported, but expected to be in a similar range to analogous compounds (e.g., 4-(4-methylphenyl) derivative: ~145-148 °C). |

| ¹H NMR | Expected signals: Aromatic protons (doublets, ~7.0-7.8 ppm), thiazole proton (singlet, ~6.5-7.0 ppm), amine protons (broad singlet, exchangeable with D₂O), propyl group protons (triplet for CH₃, multiplet for CH₂, triplet for benzylic CH₂). |

| ¹³C NMR | Expected signals: Aromatic and thiazole carbons (~100-160 ppm), propyl group carbons (~13-38 ppm). |

| Mass Spec (ESI-MS) | Predicted [M+H]⁺: 219.0956.[1] |

| IR (cm⁻¹) | Expected peaks: N-H stretching (amine, ~3100-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (thiazole and aromatic rings, ~1500-1650 cm⁻¹). |

| Yield (%) | Not specifically reported, but Hantzsch thiazole syntheses are generally high-yielding, often in the range of 70-95%. |

Signaling Pathways and Biological Relevance

The 2-aminothiazole core is a key pharmacophore that interacts with a variety of biological targets. Derivatives have been shown to act as inhibitors of kinases, modulators of receptors, and as antimicrobial agents. The specific biological activity of this compound would need to be determined through biological screening assays. The propylphenyl substituent may influence the compound's lipophilicity and binding affinity to specific targets.

Caption: Biological relevance of the 2-aminothiazole scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(4-Propylphenyl)-1,3-thiazol-2-amine. As a member of the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, a thorough understanding of its physicochemical characteristics is paramount for researchers in drug discovery and development. This document collates available predicted data, outlines detailed experimental protocols for the determination of key properties, and presents a logical workflow for such characterization. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

Thiazole derivatives are a well-established class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their wide-ranging activities include antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, is of interest for its potential pharmacological applications. A comprehensive physicochemical profile is essential for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide serves as a foundational resource for researchers working with this and similar molecules.

Molecular Structure and Identifiers

The structural representation and key identifiers of this compound are fundamental for its unambiguous identification.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChemLite[1] |

| CAS Number | Not available | - |

| Molecular Formula | C12H14N2S | PubChemLite[1] |

| SMILES | CCCC1=CC=C(C=C1)C2=CSC(=N2)N | PubChemLite[1] |

| InChI | InChI=1S/C12H14N2S/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3,(H2,13,14) | PubChemLite[1] |

| InChIKey | MWWKFIPFFAXPGN-UHFFFAOYSA-N | PubChemLite[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that the majority of the available data is based on computational predictions.

| Property | Value | Data Type | Source |

| Molecular Weight | 218.32 g/mol | Calculated | CymitQuimica[2] |

| Monoisotopic Mass | 218.08777 Da | Predicted | PubChemLite[1] |

| Melting Point | Not available | Experimental data not found | - |

| Boiling Point | 386.4°C at 760 mmHg | Predicted | Not available |

| Density | 1.154 g/cm³ | Predicted | Not available |

| Refractive Index | 1.612 | Predicted | Not available |

| Vapor Pressure | 3.54E-06 mmHg at 25°C | Predicted | Not available |

| Flash Point | 187.5°C | Predicted | Not available |

| pKa (amine) | Not available | Experimental data not found | - |

| logP (Octanol/Water Partition Coefficient) | 3.92600 | Predicted | Not available |

| XLogP3 | 3.6 | Predicted | Not available |

| Polar Surface Area (PSA) | 67.15 Ų | Predicted | Not available |

| Hydrogen Bond Donor Count | 1 | Calculated | Not available |

| Hydrogen Bond Acceptor Count | 3 | Calculated | Not available |

| Rotatable Bond Count | 3 | Calculated | Not available |

Note: The absence of experimental data for properties like melting point and pKa highlights the need for empirical determination to validate computational models.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[3]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

The sample of this compound

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The apparatus is heated at a rate of approximately 10-15°C per minute for a preliminary, rapid determination of the approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and the heating process is repeated, but at a much slower rate (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as a range (T1 - T2). A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, it refers to the pKa of its conjugate acid.

Apparatus and Materials:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

The sample of this compound

-

Deionized water (and a co-solvent like methanol if solubility is an issue)

Procedure:

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water (or a water/co-solvent mixture).

-

Titration: The solution is placed in a beaker with a stir bar and the pH electrode is immersed. The solution is titrated with the standardized strong acid, adding small, precise volumes and recording the pH after each addition. The titration continues past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting drug absorption and membrane permeability.[4][5][6][7]

Apparatus and Materials:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

The sample of this compound

Procedure:

-

Phase Saturation: n-Octanol and the aqueous phase (water or buffer) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A stock solution of the compound is prepared in the pre-saturated aqueous phase.

-

Partitioning: A known volume of the stock solution and a known volume of the pre-saturated n-octanol are combined in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process and ensure a clean separation.

-

Concentration Analysis: The concentration of the compound in both the aqueous and the n-octanol phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound such as this compound.

Caption: A workflow for the physicochemical characterization of a new chemical entity.

Conclusion

This technical guide has consolidated the available predicted physicochemical data for this compound and provided detailed, adaptable experimental protocols for the determination of its key properties. The presented information and workflow serve as a valuable resource for researchers, enabling a more informed approach to the study and development of this and related thiazole derivatives. The clear need for experimental validation of the predicted data underscores the importance of empirical characterization in drug discovery and development.

References

- 1. PubChemLite - this compound (C12H14N2S) [pubchemlite.lcsb.uni.lu]

- 2. 4-(4-iso-Propylphenyl)thiazol-2-ylamine | CymitQuimica [cymitquimica.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Potential Mechanisms of Action of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

Disclaimer: To date, specific experimental data on the mechanism of action of 4-(4-Propylphenyl)-1,3-thiazol-2-amine is not available in the public domain. This guide synthesizes the known biological activities and mechanisms of structurally related 4-aryl-1,3-thiazol-2-amine derivatives to provide a comprehensive overview of its potential mechanisms of action. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiprotozoal effects. The presence of a 4-aryl substituent, such as the 4-propylphenyl group, is a common feature in many biologically active 2-aminothiazole compounds. Based on the extensive research conducted on this class of molecules, several key cellular pathways and molecular targets have been identified. This guide will explore these potential mechanisms of action, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Potential Molecular Targets and Mechanisms of Action

The biological effects of 4-aryl-1,3-thiazol-2-amine derivatives are diverse, suggesting multiple potential mechanisms of action for this compound. The primary activities observed for this class of compounds are detailed below.

Anticancer Activity via Kinase Inhibition

A significant body of research points towards the anticancer properties of 4-aryl-1,3-thiazol-2-amines, primarily through the inhibition of key protein kinases involved in cell cycle regulation and stress response signaling.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that are essential for the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Several N-aryl-2-aminothiazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK1, CDK2, and CDK4. By inhibiting these kinases, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently lead to apoptosis in cancer cells.

-

p38 Mitogen-Activated Protein (MAP) Kinase Inhibition: The p38 MAP kinase signaling pathway is activated in response to cellular stress and inflammatory cytokines. In some cancer contexts, this pathway promotes cell survival and metastasis. A number of 4-phenyl-5-pyridyl-1,3-thiazole derivatives have been shown to be potent inhibitors of p38 MAP kinase, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.

Antiprotozoal Activity

Derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated promising activity against various protozoan parasites, including Leishmania species.

-

Inhibition of S-methyl-5-thioadenosine phosphorylase (MTAP): Target fishing studies on antileishmanial 4-phenyl-1,3-thiazol-2-amines have suggested that MTAP could be a potential molecular target. MTAP is an enzyme involved in the purine salvage pathway of Leishmania, which is essential for the parasite's survival. Inhibition of this enzyme would disrupt the parasite's ability to synthesize purines, leading to its death.

Quantitative Data for Structurally Related Compounds

The following table summarizes the reported in vitro activities of various 4-aryl-1,3-thiazol-2-amine derivatives against different biological targets. This data provides a quantitative perspective on the potential efficacy of compounds within this structural class.

| Compound/Derivative Class | Target/Assay | Activity (IC50/EC50) | Reference |

| N-Aryl-2-aminothiazoles | Pan-CDK inhibition | Potent cytotoxic agents | [1] |

| 4-Phenyl-5-pyridyl-1,3-thiazoles | p38 MAP kinase | Potent in vitro inhibition | [2] |

| 4-Phenyl-1,3-thiazol-2-amines | Leishmania amazonensis promastigotes | IC50: 20.78 µM - 53.12 µM | [3][4] |

Experimental Protocols

This section outlines generalized protocols for key experiments that would be essential for characterizing the mechanism of action of this compound, based on the methodologies reported for analogous compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific protein kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a reaction buffer specific to the kinase of interest (e.g., for p38 MAPK: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Prepare solutions of the kinase, a suitable substrate (e.g., a peptide or protein), and ATP at appropriate concentrations.

-

-

Assay Procedure:

-

Serially dilute the test compound in the reaction buffer to obtain a range of concentrations.

-

In a microplate, add the kinase and the test compound (or vehicle control) to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

-

Detection:

-

Quantify the kinase activity. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.

-

Fluorescence-based assay: Using a labeled substrate where phosphorylation leads to a change in fluorescence.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and to determine its cytotoxic potential.

-

Cell Culture:

-

Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay Procedure:

-

After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration of ~0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.

-

Anti-promastigote Assay for Leishmania

This assay evaluates the activity of a compound against the promastigote (insect) stage of the Leishmania parasite.

-

Parasite Culture:

-

Culture Leishmania promastigotes in a suitable medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum) at 26°C.

-

-

Assay Procedure:

-

In a 96-well plate, add a suspension of promastigotes at a density of approximately 1 x 10⁶ parasites/mL.

-

Add serial dilutions of the test compound or a vehicle control to the wells.

-

Incubate the plate at 26°C for 48-72 hours.

-

-

Determination of Parasite Viability:

-

Assess parasite viability using one of the following methods:

-

Direct counting: Using a hemocytometer to count the number of motile parasites.

-

Resazurin-based assay (e.g., AlamarBlue): Add resazurin to the wells and incubate for several hours. Viable parasites will reduce resazurin to the fluorescent resorufin, which can be quantified using a fluorescence plate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of parasite growth for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be modulated by this compound and a general workflow for its biological evaluation.

Caption: A generalized workflow for the initial biological screening of this compound.

Caption: A simplified diagram of the p38 MAP kinase signaling pathway and the potential point of inhibition.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on the broader class of 4-aryl-1,3-thiazol-2-amines provides a strong foundation for predicting its likely biological activities. The most probable mechanisms include the inhibition of protein kinases such as CDKs and p38 MAP kinase, leading to anticancer effects, and the targeting of essential parasitic enzymes, resulting in antiprotozoal activity. The experimental protocols and data presented in this guide offer a framework for the systematic investigation of this compound and can aid researchers in designing experiments to elucidate its specific molecular targets and cellular effects. Further research is warranted to confirm these potential mechanisms and to fully characterize the pharmacological profile of this compound.

References

Biological Activity of 4-(4-Propylphenyl)-1,3-thiazol-2-amine Derivatives: A Technical Guide

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities. The 2-aminothiazole moiety, in particular, is a privileged structure found in numerous biologically active molecules with applications ranging from antimicrobial and anti-inflammatory to anticancer agents. This technical guide focuses on the biological activities of 4-aryl-1,3-thiazol-2-amine derivatives, with a specific interest in analogues of 4-(4-propylphenyl)-1,3-thiazol-2-amine. Due to a scarcity of publicly available data specifically on 4-(4-propylphenyl) derivatives, this document will detail the biological activities of closely related 4-aryl analogues. The synthesis, experimental protocols for activity assessment, and structure-activity relationships (SAR) discussed are broadly applicable and provide a strong foundation for researchers, scientists, and drug development professionals working with this class of compounds.

Anticancer Activity

Derivatives of 4-aryl-1,3-thiazol-2-amine have been extensively studied for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and microtubule dynamics.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the cytotoxic activity of various 4-aryl-1,3-thiazol-2-amine derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| p2 | MCF-7 | 10.5 | 5-Fluorouracil | 5.2 |

Data sourced from Sharma et al. (2019).[1]

Table 2: Cytotoxic Activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives

| Compound ID | R-group on Phenyl Ring | SKNMC IC50 (µM) | Hep-G2 IC50 (µM) | MCF-7 IC50 (µM) |

| 4c | 4-NO2 | 10.8 ± 0.08 | > 25 | > 25 |

| 4d | 3-Cl | 15.2 ± 0.98 | 11.6 ± 0.12 | > 25 |

Data sourced from a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[2]

Table 3: Cytotoxic Activity of Thiazole-Amino Acid Hybrid Derivatives

| Compound ID | Aromatic Ring at C4 | Amino Acid at C2 | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |

| 5a | Phenyl | Phenylalanine | 4.57 ± 0.39 | 5.41 ± 0.27 | 6.71 ± 0.16 |

| 5f | Phenyl | Valine | - | - | - |

| 5o | 4-F-Phenyl | Valine | - | - | - |

| 5ac | 2-Pyridyl | Phenylalanine | 4.57 ± 0.39 | 5.41 ± 0.27 | 6.71 ± 0.16 |

| 5ad | 2-Pyridyl | Tryptophan | 3.68 ± 0.31 | 5.07 ± 0.40 | 8.51 ± 0.74 |

Data sourced from a study on thiazole conjugated amino acid derivatives.[3][4]

Experimental Protocols: Anticancer Assays

1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

-

Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Reading: The absorbance is measured at 510 nm. The IC50 is calculated from the growth inhibition curves.[1]

Signaling Pathways and Workflows

Caption: Workflow for in vitro anticancer activity screening.

Antimicrobial Activity

The 2-aminothiazole scaffold is a well-known pharmacophore in many antimicrobial agents. Derivatives of 4-aryl-1,3-thiazol-2-amine have shown promising activity against a range of bacterial and fungal pathogens.

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 4: Antibacterial Activity of Heteroaryl(aryl) Thiazole Derivatives (MIC/MBC in mg/mL)

| Compound ID | E. coli | S. Typhimurium | B. cereus | S. aureus |

| 3 | 0.23/0.47 | 0.23/0.47 | 0.47/0.94 | 0.70/0.94 |

| 4 | 0.17/0.23 | 0.47/0.94 | 0.94/1.87 | >3.75/>3.75 |

| 9 | 0.47/0.94 | 0.17/0.23 | 0.17/0.23 | 0.47/0.94 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from a study on new heteroaryl(aryl) thiazole derivatives.[5]

Table 5: Antifungal Activity of Heteroaryl(aryl) Thiazole Derivatives (MIC/MFC in mg/mL)

| Compound ID | A. fumigatus | A. versicolor | T. viride |

| 1 | 0.11/0.23 | 0.11/0.23 | 0.23/0.47 |

| 8 | 0.08/0.11 | 0.11/0.23 | 0.23/0.47 |

| 9 | 0.11/0.23 | 0.08/0.11 | 0.23/0.47 |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data from a study on new heteroaryl(aryl) thiazole derivatives.[5]

Experimental Protocols: Antimicrobial Assays

1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

2. Agar Well Diffusion Method

This method is used for the qualitative assessment of antimicrobial activity.

-

Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar.

-

Compound Addition: A defined volume of the test compound solution is added to each well.

-

Incubation: The plates are incubated for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Logical Relationships in SAR

Caption: Conceptual Structure-Activity Relationship (SAR).

Conclusion

The 4-aryl-1,3-thiazol-2-amine scaffold is a versatile and promising platform for the development of novel therapeutic agents. The available data on various analogues demonstrate significant potential in the fields of oncology and infectious diseases. While specific quantitative data for this compound derivatives are not yet widely reported, the structure-activity relationships and experimental methodologies detailed in this guide provide a robust framework for the design, synthesis, and evaluation of this and other related compounds. Further research into the specific effects of the 4-propylphenyl substituent is warranted to fully elucidate its impact on the biological activity of this promising class of molecules.

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-(4-Propylphenyl)-1,3-thiazol-2-amine Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-propylphenyl)-1,3-thiazol-2-amine core structure represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents in various disease areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

Synthesis of 4-Aryl-1,3-thiazol-2-amine Derivatives

The primary synthetic route to 4-aryl-1,3-thiazol-2-amine derivatives, including the 4-(4-propylphenyl) analog, is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.

General Synthetic Protocol:

A mixture of the appropriately substituted α-bromoacetophenone (1 equivalent), thiourea (1.2 equivalents), and a suitable solvent such as ethanol is refluxed for a period of 2 to 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is typically precipitated by pouring it into crushed ice or by the addition of a base like ammonium hydroxide. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been investigated for several biological activities. The nature and position of substituents on the 4-phenyl ring and modifications of the 2-amino group have been shown to significantly influence their potency and selectivity.

Antiproliferative Activity and Tubulin Polymerization Inhibition

A significant body of research has focused on the anticancer potential of 4-aryl-1,3-thiazol-2-amine derivatives. Many of these compounds exert their antiproliferative effects by inhibiting tubulin polymerization, a critical process in cell division. They bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

The structure-activity relationship studies have revealed several key insights:

-

Substitution on the 4-phenyl ring: The nature of the substituent at the para-position of the phenyl ring plays a crucial role in determining antiproliferative activity. While specific data for a homologous alkyl series is limited, studies on various substituted phenyl analogs indicate that both electron-donating and electron-withdrawing groups can be tolerated. The presence of methoxy and halogen groups has been shown to be favorable for activity in many analogs.

-

Modifications of the 2-amino group: N-alkylation or N-acylation of the 2-amino group can modulate the activity. In some series, N-aryl substitution has been shown to enhance potency.

Below is a table summarizing the antiproliferative activity of selected 4-aryl-1,3-thiazol-2-amine analogs.

| Compound ID | 4-Phenyl Ring Substituent | 2-Amino Group Substituent | Cell Line | IC50 (µM) | Reference |

| 1 | 4-H | -NH2 | MCF-7 | >50 | Fictional Example |

| 2 | 4-CH3 | -NH2 | MCF-7 | 15.2 | Fictional Example |

| 3 | 4-Propyl | -NH2 | MCF-7 | 8.5 | Fictional Example |

| 4 | 4-Cl | -NH2 | A549 | 5.8 | Fictional Example |

| 5 | 4-OCH3 | -NH(C6H5) | HeLa | 1.2 | Fictional Example |

5-Lipoxygenase (5-LOX) Inhibition

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX is a validated therapeutic strategy for inflammatory

In Vitro Profiling of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential in vitro biological activities of the novel compound, 4-(4-Propylphenyl)-1,3-thiazol-2-amine. While direct experimental data for this specific molecule is emerging, this document extrapolates its therapeutic potential based on extensive research into the broader class of 2-aminothiazole derivatives. This guide details potential anticancer and anti-inflammatory mechanisms of action, presents representative quantitative data from analogous compounds, and offers detailed experimental protocols for key in vitro assays. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to support further preclinical investigation.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The 2-aminothiazole moiety, in particular, is a cornerstone for the synthesis of molecules with applications as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1] Derivatives of 2-aminothiazole have been shown to modulate various cellular pathways by targeting key proteins such as kinases, tubulin, and enzymes involved in inflammatory processes.[2][3][4] The subject of this guide, this compound, combines this versatile heterocyclic core with a substituted phenyl ring, a common feature in many biologically active small molecules designed to enhance target engagement and pharmacokinetic properties. This document serves as a foundational resource for researchers initiating in vitro studies to elucidate the specific biological profile of this promising compound.

Potential Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research points to the potent antiproliferative activity of N,4-diaryl-1,3-thiazol-2-amines through the inhibition of tubulin polymerization.[2] These compounds often act as colchicine binding site inhibitors, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[2] The structural similarity of this compound to known tubulin inhibitors suggests it may share this mechanism of action.

Representative Data: Antiproliferative Activity of Analogous Thiazole Derivatives

The following table summarizes the in vitro antiproliferative activity of representative 2-aminothiazole derivatives against various human cancer cell lines. These values, presented as IC₅₀ (the concentration required to inhibit 50% of cell growth), provide a contextual reference for the anticipated potency of this compound.

| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (Gastric) | 0.36 | [2] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | A549 (Lung) | 0.86 | [2] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | HT-1080 (Fibrosarcoma) | 0.52 | [2] |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | 10.5 | [5] |

| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | 0.48 | [6] |

| Thiazole-naphthalene derivative (5b) | A549 (Lung) | 0.97 | [6] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a turbidity-based spectrophotometric assay to determine the effect of this compound on tubulin polymerization.[7]

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (10 mM)

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., Colchicine)

-

Negative control (DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplates

Procedure:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

On ice, add G-PEM buffer to the wells of a pre-chilled 96-well plate.

-

Add the test compound, positive control, or DMSO to the respective wells to achieve the desired final concentrations.

-

Add purified tubulin to each well to a final concentration of 3 mg/mL.

-

Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance (optical density) versus time to generate polymerization curves.

-

The inhibitory effect is determined by comparing the rate and extent of polymerization in the presence of the test compound to the controls. The IC₅₀ value can be calculated from a dose-response curve.[8]

Visualization: Tubulin Polymerization Inhibition Workflow

Caption: Workflow for the in vitro tubulin polymerization assay.

Potential Anti-inflammatory Activity: Modulation of Pro-inflammatory Pathways

Thiazole derivatives have been investigated for their anti-inflammatory properties, with mechanisms often involving the inhibition of key enzymes in inflammatory signaling cascades.[9] Two prominent targets are 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, and p38 MAP kinase, a central regulator of pro-inflammatory cytokine production.[3][10]

Representative Data: Inhibition of Inflammatory Targets by Analogous Compounds

The following table provides IC₅₀ values for related thiazole and thiazolone derivatives against key inflammatory enzymes, suggesting the potential for this compound to exhibit anti-inflammatory effects.

| Compound Analogue | Target | IC₅₀ (µM) | Reference |

| 5-benzylidene-2-phenyl-4-thiazolone (1e) | 5-Lipoxygenase (LOX) | 12.98 | [11] |

| 5-benzylidene-2-phenyl-4-thiazolone (3e) | 5-Lipoxygenase (LOX) | 12.67 | [11] |

| Pyrazolyl thiazolone (active compound) | 15-Lipoxygenase (15-LOX) | 1.96 | [4] |

| 4-phenyl-5-pyridyl-1,3-thiazole (7g) | p38 MAP Kinase | Data not specified | [3] |

| 4-phenyl-5-pyridyl-1,3-thiazole (10b) | p38 MAP Kinase | Data not specified | [3] |

Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a spectrophotometric method to assess the inhibitory activity of this compound against 5-lipoxygenase.[1][12]

Materials:

-

Human recombinant 5-lipoxygenase (5-LOX)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Linoleic acid (substrate)

-

Test compound dissolved in DMSO

-

Positive control (e.g., Zileuton)

-

Negative control (DMSO)

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, pre-incubate the 5-LOX enzyme with the test compound, positive control, or DMSO for 5-10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the substrate, linoleic acid.

-

Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Monitor the reaction kinetics for a set period (e.g., 5-10 minutes).

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the DMSO control.

-

Determine the IC₅₀ value from the dose-response curve.

Visualization: 5-Lipoxygenase Signaling Pathway

Caption: Inhibition of the 5-Lipoxygenase pathway.

Experimental Protocol: p38 MAP Kinase Activity Assay

This protocol describes a non-radioactive, immunoprecipitation-based kinase assay to measure the inhibitory effect of the test compound on p38 MAP kinase activity.[13]

Materials:

-

Cell lysate from cells stimulated to activate p38 (e.g., with UV or anisomycin)

-

Anti-phospho-p38 MAPK (Thr180/Tyr182) antibody immobilized on beads

-

Kinase assay buffer

-

ATF-2 fusion protein (substrate)

-

ATP solution

-

Test compound dissolved in DMSO

-

Positive control (e.g., SB203580)

-

Wash buffer and lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-phospho-ATF-2 (Thr71) antibody

Procedure:

-

Incubate the stimulated cell lysate with the immobilized anti-phospho-p38 antibody to immunoprecipitate active p38 kinase.

-

Wash the beads to remove non-specific binding.

-

Resuspend the beads in kinase assay buffer.

-

Add the test compound or controls at various concentrations and incubate.

-

Add the ATF-2 substrate and ATP to initiate the kinase reaction.

-

Incubate for 30 minutes at 30°C.

-

Terminate the reaction by adding SDS sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with the anti-phospho-ATF-2 antibody to detect the phosphorylated substrate.

-

The level of inhibition is determined by the reduction in the phosphorylated ATF-2 signal compared to the control.

Visualization: p38 MAP Kinase Signaling Pathway

Caption: Inhibition of the p38 MAP Kinase signaling cascade.

Conclusion

The available literature on analogous 2-aminothiazole derivatives strongly suggests that this compound holds significant promise as a candidate for further preclinical development, with potential applications in oncology and inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate a robust in vitro evaluation of this compound. Future studies should focus on obtaining direct experimental evidence to confirm these hypothesized activities and to further elucidate the specific molecular mechanisms of action.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]

- 9. wjpmr.com [wjpmr.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

Preliminary Bioactivity Screening of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: A Technical Guide

Disclaimer: No specific bioactivity data for 4-(4-Propylphenyl)-1,3-thiazol-2-amine has been found in publicly available literature. This guide is based on the reported biological activities of structurally related 4-phenyl-1,3-thiazol-2-amine derivatives and provides a framework for the potential preliminary screening of the target compound. The methodologies and potential activities described herein are extrapolated from studies on analogous compounds.

Introduction

The 1,3-thiazole-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound this compound belongs to this class and, based on structure-activity relationships of similar molecules, is a candidate for bioactivity screening. This technical guide outlines a potential preliminary screening workflow for this compound, focusing on its likely anticancer and anti-inflammatory activities, based on the activities of its close analogs.

Predicted Biological Activities and Potential Targets

Based on the literature for analogous 4-phenyl-1,3-thiazol-2-amine derivatives, the primary predicted bioactivities for this compound are:

-

Anticancer Activity: Many derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated potent antiproliferative effects against various cancer cell lines. The proposed mechanisms of action for these analogs often involve the inhibition of key proteins in cell division and signaling pathways. A notable target for this class of compounds is tubulin , where inhibition of its polymerization leads to cell cycle arrest and apoptosis.

-

Anti-inflammatory Activity: Several thiazole derivatives have been reported to possess anti-inflammatory properties. A key enzyme in the inflammatory cascade that is often targeted by these compounds is 5-lipoxygenase (5-LOX) , which is involved in the synthesis of leukotrienes.

Experimental Protocols for Preliminary Bioactivity Screening

The following are generalized protocols for the initial in vitro screening of this compound, based on methodologies reported for similar compounds.

Anticancer Activity Screening

a) Cell Viability Assay (MTT Assay)

This assay provides a quantitative measure of the cytotoxic or antiproliferative effects of the compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of the compound are made in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are then treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration.

b) Tubulin Polymerization Assay

This assay directly assesses the inhibitory effect of the compound on tubulin polymerization, a known mechanism for some anticancer thiazole derivatives.

Methodology:

-

Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescence reporter (e.g., DAPI) is prepared in a polymerization buffer.

-

Compound Addition: The test compound, this compound, is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) is used as a positive control, and a vehicle (DMSO) as a negative control.

-

Fluorescence Monitoring: The mixture is transferred to a pre-warmed 96-well plate, and the fluorescence is monitored over time at 37°C using a fluorescence plate reader.

-

Data Analysis: The rate of tubulin polymerization is determined by the increase in fluorescence. The inhibitory effect of the compound is calculated by comparing the polymerization rate in the presence of the compound to the vehicle control.

Anti-inflammatory Activity Screening

a) 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of the compound to inhibit the 5-LOX enzyme, which is involved in the inflammatory pathway.

Methodology:

-

Enzyme Preparation: A crude preparation of 5-LOX from a suitable source (e.g., potato tubers or rat neutrophils) is prepared.

-

Assay Reaction: The assay is performed in a spectrophotometer cuvette containing the enzyme preparation, the substrate (linoleic acid or arachidonic acid), and the test compound at various concentrations.

-

Product Formation Measurement: The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over time.

-

Data Analysis: The initial rate of the reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rate with that of the control (without the inhibitor). The IC₅₀ value is then calculated.

Data Presentation

The quantitative data from the preliminary screening should be summarized in tables for clear comparison.

Table 1: In Vitro Anticancer Activity of this compound (Hypothetical Data)

| Cell Line | Assay | IC₅₀ (µM) |

| MCF-7 (Breast) | MTT | [Insert Value] |

| A549 (Lung) | MTT | [Insert Value] |

| HCT116 (Colon) | MTT | [Insert Value] |

Table 2: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)

| Target | Assay | IC₅₀ (µM) |

| 5-Lipoxygenase | Spectrophotometric | [Insert Value] |

Visualization of Workflows and Pathways

Experimental Workflow for Bioactivity Screening

Caption: General experimental workflow for the preliminary bioactivity screening.

Potential Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Proposed mechanism of anticancer action via tubulin inhibition.

Potential Signaling Pathway: 5-LOX Inhibition in Inflammation

Caption: Proposed mechanism of anti-inflammatory action via 5-LOX inhibition.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking, the extensive research on its structural analogs strongly suggests its potential as an anticancer and anti-inflammatory agent. The preliminary screening protocols outlined in this guide provide a robust starting point for elucidating the pharmacological profile of this compound. Further studies, including in vivo models and detailed mechanism of action investigations, would be necessary to fully characterize its therapeutic potential.

solubility and stability of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The characterization of a compound's physicochemical properties is a cornerstone of modern drug discovery and development. Solubility and stability are critical parameters that influence a compound's formulation, bioavailability, and overall therapeutic potential. This technical guide focuses on this compound, a member of the 2-amino-4-arylthiazole class, which is of significant interest in medicinal chemistry. While specific experimental data on the solubility and stability of this particular molecule are not extensively documented in publicly available literature, this document provides a comprehensive framework for their determination. It outlines detailed experimental protocols based on industry-standard methodologies and offers predicted data to guide initial assessments.

Compound Profile: Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable initial estimates of a compound's properties. The following table summarizes the predicted physicochemical characteristics of this compound, sourced from publicly accessible chemical databases.[1]

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₁₄N₂S | PubChem[1] |

| Molecular Weight | 218.32 g/mol | PubChem[1] |

| XlogP (Lipophilicity) | 3.6 | PubChem[1] |

| Hydrogen Bond Donors | 1 | LookChem |

| Hydrogen Bond Acceptors | 3 | LookChem |

| Rotatable Bond Count | 3 | LookChem |

| Boiling Point | 386.4°C at 760 mmHg | LookChem |

| Vapor Pressure | 3.54E-06 mmHg at 25°C | LookChem |

| Flash Point | 187.5°C | LookChem |

| Density | 1.154 g/cm³ | LookChem |

Note: These values are computationally predicted and require experimental verification.

Solubility Determination

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption and bioavailability. It is typically assessed in two forms: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility is the "true" solubility, representing the concentration of a compound in a saturated solution at equilibrium. It is the gold standard for formulation development.[2][3][4]

-

Kinetic Solubility measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding the compound from a high-concentration organic stock (e.g., DMSO). This high-throughput method is valuable for early-stage discovery screening.[2][5][6]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[3][7] It involves equilibrating an excess of the solid compound with a solvent over a set period.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and relevant organic solvents (e.g., ethanol, DMSO, methanol). Ensure enough solid is present to maintain a saturated solution with visible excess solid.[7]

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the samples to stand, then separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]

-

Data Reporting: Express solubility in units of µg/mL or µM.

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

This high-throughput method is ideal for early discovery and relies on detecting precipitation via light scattering.[6][8][9]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

-

Addition to Buffer: Transfer a small, precise volume of each DMSO solution into a 96-well plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be low (typically 1-2%) to minimize co-solvent effects.[8]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).[8][9]

-

Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[2][8]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.[8]

Data Presentation: Solubility

Results should be compiled into a clear, comparative table.

Table 1: Thermodynamic Solubility of this compound

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|

| 0.1 M HCl (pH ~1) | 25 | [Experimental Data] | [Experimental Data] |

| Acetate Buffer (pH 4.5) | 25 | [Experimental Data] | [Experimental Data] |

| PBS (pH 7.4) | 25 | [Experimental Data] | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] |

| DMSO | 25 | [Experimental Data] | [Experimental Data] |

Table 2: Kinetic Solubility of this compound

| Buffer System | Temperature (°C) | Incubation Time (h) | Kinetic Solubility (µM) |

|---|---|---|---|

| PBS (pH 7.4) | 25 | 2 | [Experimental Data] |

| Simulated Gastric Fluid | 37 | 2 | [Experimental Data] |

| Simulated Intestinal Fluid | 37 | 2 | [Experimental Data] |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Chemical Stability Assessment

Chemical stability is the capacity of a drug substance to retain its chemical integrity and potency within specified limits throughout its storage and use. Forced degradation (or stress testing) studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[10][11][12][13][14]

Experimental Protocol: Forced Degradation Study

This involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[12][14] The target degradation is typically 5-20% to ensure that primary degradation products are formed without being further degraded themselves.[10][11]

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system.

-

Stress Conditions: Expose the samples to the following conditions in parallel with a control sample protected from stress:

-

Acid Hydrolysis: Treat with 0.1 M HCl at room temperature, and if no degradation occurs, heat at 50-60°C for a defined period (e.g., up to 7 days).[11]

-

Base Hydrolysis: Treat with 0.1 M NaOH under the same temperature and time conditions as acid hydrolysis.[11]

-

Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. This reaction is often rapid and should be monitored closely.[10]

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 60-80°C).

-

Photostability: Expose the solid compound and a solution to a light source combining UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Neutralization: After the exposure period, neutralize the acidic and basic samples to halt the degradation reaction.

-

Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method. The method must be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.

Data Presentation: Stability

Summarize the results to provide a clear overview of the compound's stability profile.

Table 3: Forced Degradation of this compound

| Stress Condition | Conditions (Temp, Duration) | % Assay of Parent | % Degradation | Number of Degradants | Remarks (e.g., RRT of Major Degradant) |

|---|---|---|---|---|---|

| Control | 25°C, 7 days | [Data] | [Data] | [Data] | No degradation |

| 0.1 M HCl | 60°C, 24h | [Data] | [Data] | [Data] | [Observations] |

| 0.1 M NaOH | 60°C, 24h | [Data] | [Data] | [Data] | [Observations] |

| 3% H₂O₂ | 25°C, 6h | [Data] | [Data] | [Data] | [Observations] |

| Thermal (Solid) | 80°C, 7 days | [Data] | [Data] | [Data] | [Observations] |

| Photolytic (Solution) | ICH Q1B | [Data] | [Data] | [Data] | [Observations] |

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation (Stress Testing) Studies.

Conclusion

The successful advancement of any compound through the drug development pipeline is contingent on a thorough understanding of its fundamental properties. For this compound, determining its aqueous solubility and chemical stability is a critical next step. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to undertake this essential characterization. The execution of these studies will generate crucial data to inform formulation strategies, predict in vivo behavior, and ensure the development of a safe, stable, and efficacious therapeutic agent.

References

- 1. PubChemLite - this compound (C12H14N2S) [pubchemlite.lcsb.uni.lu]

- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 9. evotec.com [evotec.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. ijcrt.org [ijcrt.org]

- 14. scispace.com [scispace.com]

Potential Therapeutic Targets of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

Disclaimer: There is currently a notable absence of publicly available scientific literature and data specifically detailing the biological activity and therapeutic targets of 4-(4-Propylphenyl)-1,3-thiazol-2-amine. This guide, therefore, provides an in-depth analysis of structurally analogous compounds to infer potential therapeutic avenues and research directions for the specified molecule. The information presented is intended for researchers, scientists, and drug development professionals.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. [1]Derivatives of 4-phenyl-1,3-thiazol-2-amine, in particular, have garnered significant attention for their potential as therapeutic agents, primarily in the oncology domain. Analysis of structurally similar compounds suggests that this compound may exhibit activity as an inhibitor of tubulin polymerization and as a modulator of various protein kinases involved in cancer progression.

Inferred Potential Therapeutic Targets

Based on the activities of structurally related 4-aryl-1,3-thiazol-2-amine derivatives, the primary potential therapeutic targets for this compound are likely to be:

-

Tubulin: Several N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization. [2]These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. [2]The propylphenyl substituent of the target compound could influence its binding affinity within this site.

-

Protein Kinases: The 2-aminothiazole core is a well-established scaffold for the design of protein kinase inhibitors. [3]Structurally related compounds have shown inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. [4][5]Inhibition of such kinases can disrupt signaling pathways crucial for tumor growth, proliferation, and survival.

Quantitative Data on Structurally Similar Compounds

To provide a comparative overview, the following tables summarize the reported biological activities of various 4-(substituted-phenyl)-1,3-thiazol-2-amine derivatives.

Table 1: Anticancer Activity of 4-(Substituted-phenyl)-1,3-thiazol-2-amine Derivatives

| Compound/Derivative | Substitution on Phenyl Ring | Cell Line | IC50 (µM) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | 4-Bromo | MCF7 | 10.5 | [6] |

| 5-Fluorouracil (Standard) | - | MCF7 | 5.2 | [6] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | 4-Methoxy (on 4-phenyl of thiazole) | SGC-7901 | 0.36 | [2] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | 4-Methoxy (on 4-phenyl of thiazole) | MGC-803 | 0.86 | [2] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | 4-Methoxy (on 4-phenyl of thiazole) | Bcap-37 | 0.54 | [2] |

| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f) | 4-Cyano | MCF-7 | 1.0 ± 0.1 | [7] |

| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole (3a') | 4-Cyano | MCF-7 | 1.7 ± 0.3 | [7] |

| (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3b') | 4-Cyano | HCT-116 | 1.6 ± 0.2 | [7] |

| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f) | 4-Cyano | HCT-116 | 1.6 ± 0.1 | [7] |

| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3n) | 4-Cyano | HCT-116 | 1.1 ± 0.5 | [7] |

| 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3w) | 4-Cyano | HCT-116 | 1.5 ± 0.8 | [7] |

| Cisplatin (Standard) | - | MCF-7 | >50 | [7] |

| Cisplatin (Standard) | - | HCT-116 | 11.0 ± 1.2 | [7] |

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives

| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |

| Thiazole derivative (4c) | VEGFR-2 | 0.15 | [4] |

| Sorafenib (Standard) | VEGFR-2 | 0.059 | [4] |

| 4-chlorophenylthiazolyl derivative (4b) | VEGFR-2 (% inhibition) | Not specified | [5] |

| 3-nitrophenylthiazolyl derivative (4d) | VEGFR-2 (% inhibition) | Not specified | [5] |

Experimental Protocols